![molecular formula C5H9ClN2O2 B1379395 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1799421-09-2](/img/structure/B1379395.png)
3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
“3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride” is a chemical compound with the CAS Number: 1799421-09-2 . It has a molecular weight of 164.59 and a linear formula of C5H9ClN2O2 . The compound is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The linear formula of “3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride” is C5H9ClN2O2 . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.59 . It is stored at a temperature of 2-8°C .
Scientific Research Applications
Versatile Scaffold for Drug Discovery
The five-membered pyrrolidine ring, which is a part of the “3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Inhibitor of Pseudomonas aeruginosa PBP3
Pyrrolidine-2,3-dione, a potential scaffold of “3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride”, has been identified as a potential inhibitor of PBP3 of Pseudomonas aeruginosa . This discovery brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa .
Influence on Biological Activity
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, have been reported to influence biological activity . The structure–activity relationship (SAR) of the studied compounds has also been described .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Detoxification and Clearance of Foreign Toxic Substances
The design of new molecules started by studying the binding conformation of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Safety and Hazards
Mechanism of Action
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It’s worth noting that the compound is stored at a temperature of 2-8°c , indicating that temperature could be an important environmental factor for its stability.
properties
IUPAC Name |
3-(aminomethyl)pyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-2-3-1-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVAKMGPKUSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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